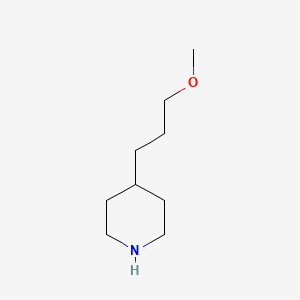

4-(3-Methoxypropyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Medicinal Science Research

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and biologically active compounds. researchgate.net It is the third most prevalent ring system in small-molecule drugs, a testament to its importance in medicinal chemistry. thieme.de The structural framework of piperidine is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer drugs. researchgate.netresearchgate.net Its value stems from its ability to serve as a versatile scaffold, allowing for diverse substitution patterns that can fine-tune a molecule's physicochemical properties and biological activity. thieme.delongdom.org The flexibility of the piperidine ring and its capacity to act as a bioisostere for amines contribute to its role in imparting favorable pharmacokinetic properties to drug candidates. longdom.org

In organic synthesis, piperidines are crucial building blocks for constructing complex molecules, including natural products. longdom.org The development of new synthetic methodologies for creating substituted piperidines is an active area of research, driven by the demand for novel therapeutic agents. nih.gov

Overview of Research Directions for Substituted Piperidine Derivatives

Current research on substituted piperidine derivatives is multifaceted, focusing on several key areas. A primary direction is the development of novel and efficient synthetic methods to access a wide range of functionalized piperidines. nih.govajchem-a.com This includes stereoselective synthesis to control the absolute configuration of stereocenters, which is critical for biological activity. thieme.de

Key synthetic strategies that are actively being explored include:

Hydrogenation and Reduction: The hydrogenation of pyridine (B92270) derivatives remains a common and fundamental method for producing piperidines. nih.gov Research is focused on developing milder and more selective catalysts, including metal- and organocatalysis, to improve efficiency and reduce the need for harsh reaction conditions. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building complex piperidine-containing molecules from simple starting materials in a single step, contributing to the creation of extensive compound libraries for drug screening. nih.govajchem-a.com

Cyclization Reactions: Intramolecular and intermolecular cyclizations, such as the oxidative amination of alkenes, are being developed to form the piperidine ring with high levels of control over substitution patterns. nih.gov

From an application perspective, research is geared towards synthesizing piperidine derivatives with specific biological targets in mind. This includes their use as CNS modulators, anticoagulants, and agents for treating neurological disorders and pain. researchgate.netontosight.ai Highly substituted piperidines are particularly noted for their potential in developing treatments for conditions like Alzheimer's disease. ajchem-a.com

Positioning of 4-(3-Methoxypropyl)piperidine within the Piperidine Chemical Space

This compound is a substituted piperidine that serves as a valuable building block and intermediate in organic and medicinal chemistry. cymitquimica.com Its structure, featuring a 3-methoxypropyl group at the 4-position of the piperidine ring, provides a unique combination of properties. The piperidine ring itself offers a basic nitrogen atom and a flexible conformational structure, while the methoxypropyl side chain introduces polarity and potential hydrogen bonding capabilities, which can influence solubility and interactions with biological targets. cymitquimica.com

This compound is of interest in pharmaceutical research, particularly for developing drugs targeting the central nervous system. cymitquimica.com The 4-substitution pattern is a common motif in bioactive compounds, and the specific nature of the 3-methoxypropyl group can be leveraged to modulate a compound's pharmacokinetic and pharmacodynamic profiles. cymitquimica.comnih.govnih.gov For instance, the methoxypropyl chain can enhance aqueous solubility.

This compound is a key intermediate in the synthesis of more complex molecules, such as the selective, high-affinity serotonin (B10506) (5-HT4) receptor agonist, Prucalopride (B966). google.compatsnap.com Its utility as a synthetic intermediate highlights its importance in accessing a range of functionalized piperidine structures for various research applications, from drug discovery to materials science. cymitquimica.commdpi.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 858260-60-3 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | ~95% cymitquimica.comsigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

| InChI Key | NURGRYWQFPZVLT-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGRYWQFPZVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650846 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858260-60-3 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methoxypropyl Piperidine and Analogous Piperidine Architectures

Advanced Synthetic Routes to the 4-(3-Methoxypropyl)piperidine Core

The construction of the this compound molecule can be approached through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Intramolecular Cyclization Strategies for Piperidine (B6355638) Ring Formation

Intramolecular cyclization represents a powerful approach to constructing the piperidine ring. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond within a linear precursor, leading to the desired heterocyclic system.

One notable strategy involves the intramolecular cyclization of amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov This radical-mediated approach is effective for producing a range of piperidines. nih.gov Another method utilizes an acid-mediated intramolecular hydroamination/cyclization cascade of alkynes, proceeding through an enamine and subsequent iminium ion formation. nih.gov

Furthermore, gold-catalyzed cyclization of N-homopropargyl amides can yield cyclic imidates, which upon reduction and rearrangement, furnish piperidin-4-ones. nih.gov This modular approach allows for flexibility and the potential for enantioselective synthesis. nih.gov In a different approach, 4-alkylpyridines with nucleophilic side chains can undergo intramolecular cyclization to form spirodihydropyridines, which can then be hydrogenated to yield 4-substituted piperidines. acs.org The aza-Prins cyclization, involving the intramolecular reaction of an N-acyliminium ion with an alkene, provides another route to substituted piperidines, with the potential for stereochemical control. usm.edu

Reductive Amination Approaches to Substituted Piperidines

Reductive amination is a widely employed and versatile method for the synthesis of substituted piperidines. This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

A practical synthesis of N-substituted piperidines can be achieved through the reductive amination of N-Boc-piperidin-4-one with various anilines. researchgate.net Borane-pyridine complex (BAP) has been identified as an effective reagent for the reductive amination of piperidines with a range of aromatic, heteroaromatic, and aliphatic aldehydes, offering an alternative to sodium cyanoborohydride. tandfonline.com This method has been shown to be compatible with various functional groups. tandfonline.com

The synthesis of 1-(3-methoxypropyl)-4-aminopiperidine, a key intermediate, has been accomplished via reductive amination of 1-(3-methoxypropyl)piperidin-4-one (B175049) with a substituted benzylamine, followed by catalytic hydrogenation to remove the benzyl (B1604629) group. google.com Similarly, a one-step amination-cyclization cascade reaction of iodo-sugars in the presence of an amine provides a stereoselective route to N-substituted iminosugars, which are piperidine analogs. researchgate.net

| Reactants | Reagents & Conditions | Product | Reference |

| 1-(3-methoxypropyl)piperidin-4-one, Benzylamine | Reducing agent, Pd/C, H2 | 1-(3-methoxypropyl)-4-aminopiperidine | google.com |

| N-Boc-piperidin-4-one, 3,4-dichloroaniline | Reductive amination conditions | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl)piperidin-4-amine | researchgate.net |

| Piperidine, Aldehyde | Borane-pyridine complex (BAP) | N-substituted piperidine | tandfonline.com |

| Iodo-sugar, Ethanolamine | Aqueous media | N-substituted iminosugar | researchgate.net |

Table 1: Examples of Reductive Amination Approaches to Substituted Piperidines

Metal-Catalyzed Hydrogenation and Dearomatization of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for the synthesis of piperidines. This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring, often requiring a metal catalyst and a hydrogen source.

Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst. wikipedia.org Various other catalytic systems have been developed for this transformation. For instance, rhodium catalysts have been successfully employed for the hydrogenation of pyridines. organic-chemistry.org A rhodium-catalyzed transfer hydrogenation using formic acid can be used for the synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn Similarly, iridium(III) catalysts have been shown to effectively catalyze the ionic hydrogenation of pyridines to produce a wide array of multi-substituted piperidines, tolerating various sensitive functional groups. chemrxiv.org

Non-metal alternatives, such as boron-based catalysts in the presence of hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines. nih.govmdpi.com Furthermore, electrocatalytic hydrogenation of pyridines using a rhodium-on-carbon catalyst in a membrane electrode assembly offers a method that operates at ambient temperature and pressure, providing a more sustainable approach. acs.orgnih.gov

| Catalyst System | Hydrogen Source | Substrate | Product | Key Features | Reference |

| Molybdenum disulfide | H₂ | Pyridine | Piperidine | Industrial process | wikipedia.org |

| Rhodium complex | Formic acid | Pyridinium salt | Chiral piperidine | Asymmetric reductive transamination | dicp.ac.cn |

| Iridium(III) complex | Ionic hydrogenation | Pyridine | Multi-substituted piperidine | High functional group tolerance | chemrxiv.org |

| Boron ions/hydrosilanes | Hydrosilane | Substituted pyridine | Substituted piperidine | Diastereoselective, non-metal | nih.govmdpi.com |

| Rh/C | Electrocatalytic | Pyridine | Piperidine | Ambient conditions | acs.orgnih.gov |

Table 2: Metal-Catalyzed Hydrogenation and Dearomatization of Pyridine Precursors

Stereoselective and Enantioselective Synthesis of Piperidine Analogs

The development of stereoselective and enantioselective methods for the synthesis of piperidine analogs is crucial for the preparation of chiral drugs and biologically active molecules. These methods aim to control the three-dimensional arrangement of atoms in the final product.

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed through a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This approach allows for the creation of multiple stereocenters with high diastereoselectivity. nih.gov Another strategy for achieving stereoselectivity is through the desymmetrization of meso-cyclic anhydrides, which can provide enantiomerically pure 3,5-piperidine dicarboxylic acid derivatives. nih.gov

The synthesis of 3-alkyl- and 3,4-dialkyl-piperidine derivatives can be achieved with high stereoselectivity starting from 2-pyridone through a strategy involving N-galactosylation. znaturforsch.com Furthermore, a regio- and stereoselective synthesis of 4-substituted 1-benzylpiperidine-3,5-diols has been reported, proceeding through the nucleophilic cleavage of 1-benzyl-4,5-epoxypiperidin-3-ols. arkat-usa.org

Functional Group Transformations and Derivatization Strategies for Research

Once the core piperidine structure is established, further functionalization and derivatization are often necessary to explore structure-activity relationships and develop new chemical entities for research purposes.

Introduction of Diverse Substituents onto the Piperidine Ring and Side Chain

The piperidine ring and its side chains offer multiple sites for the introduction of diverse substituents. The nitrogen atom of the piperidine ring is a common point for modification. For instance, N-substituted piperidines can be synthesized from piperidone via reductive amination, followed by alkylation or aza-Michael reactions on the piperidine nitrogen to introduce various side chains. researchgate.net The free nitrogen on the piperidine ring can also be readily derivatized after its formation, for example, through intramolecular alkylations to form bicyclic systems like quinolizidines and indolizidines. nih.gov

Functional group transformations on the piperidine ring itself can also be performed. For example, the hydroxyl group in 1-(3-methoxyphenyl)piperidin-4-ol (B1471003) can be a handle for further reactions. smolecule.com Additionally, the synthesis of 4-substituted-3-aminopiperidin-2-ones has been developed, which can be used to create conformationally constrained peptides. acs.org

Exploration of N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring in compounds like this compound is a key site for further functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or by reductive amination. For example, the N-alkylation of 4-cyanopiperidine (B19701) with N-phenyl-2-chloroacetamide is a key step in the synthesis of more complex piperidine derivatives. afasci.com The stereochemistry of N-alkylation can be influenced by the substituents on the piperidine ring, with studies on 4-t-butylpiperidine derivatives providing insights into the conformational preferences of the resulting products. acs.org The choice of solvent and base is also crucial for optimizing reaction conditions. For instance, in the N-alkylation of 4-piperidone, various solvent systems have been explored to achieve efficient reactions. sciencemadness.org

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This transformation can significantly alter the electronic and steric properties of the piperidine nitrogen. N-acylation can be accomplished using acyl chlorides, anhydrides, or by coupling with carboxylic acids using activating agents. For example, N-acyl-4-benzylidenepiperidine-4'-carboxylic acids have been synthesized and evaluated as potent enzyme inhibitors. nih.gov The presence of an N-acyl group can also have a strong directing effect on the conformation of the piperidine ring. researchgate.net

The following table provides examples of N-alkylation and N-acylation reactions on piperidine scaffolds:

| Reactant | Reagent | Product Type | Reference |

| 4-cyanopiperidine | N-phenyl-2-chloroacetamide | N-alkylated piperidine | afasci.com |

| 4-piperidone | Phenylacetaldehyde/NaBH(OAc)3 | N-alkylated piperidine | sciencemadness.org |

| Piperidine | 4-(Trifluoromethyl)benzoyl chloride | N-acylated piperidine | mdpi.com |

| 4-benzylidenepiperidine | Dicyclohexylacetyl chloride | N-acylated piperidine | nih.gov |

Derivatization for Enhanced Research Utility (e.g., labeling, analytical tags)

The derivatization of piperidine compounds is crucial for enhancing their utility in research, particularly for applications such as biological assays, imaging, and analytical detection. This often involves the introduction of specific functional groups that act as labels or tags.

One common strategy is the incorporation of a reporter group, such as a fluorophore or a radiolabel, to enable visualization and quantification. For instance, the acylation of a hydroxyl-substituted piperidine with 4-(trifluoromethyl)benzoyl chloride introduces a fluorine-containing tag, which can be useful for certain analytical techniques. mdpi.com

Another important application of derivatization is to improve the detection of piperidine-containing molecules in analytical methods like liquid chromatography-mass spectrometry (LC-MS). For compounds that have a poor response in mass spectrometry, derivatization can significantly enhance their ionization efficiency and thus their sensitivity. For example, a derivatization method using N-(4-aminophenyl)piperidine has been developed to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.net This technique introduces a high proton affinity tag, leading to a substantial improvement in detection limits. researchgate.net Similarly, derivatization with acetyl chloride has been employed to enhance the LC-MS detection of piperidine as a genotoxic impurity. alternative-therapies.com

The introduction of reactive handles through derivatization also facilitates the synthesis of more complex molecules and bioconjugates. For example, the bromomethyl group in 1-(4-bromomethyl-piperidin-1-yl)-ethanone (B1372536) serves as a reactive intermediate for nucleophilic substitution and cyclization reactions, making it a valuable building block in heterocyclic chemistry.

The following table summarizes different derivatization strategies for piperidines to enhance their research utility:

| Piperidine Derivative | Derivatizing Agent/Method | Purpose of Derivatization | Reference |

| Hydroxyl-substituted piperidine | 4-(Trifluoromethyl)benzoyl chloride | Introduction of a fluorine tag | mdpi.com |

| Piperidine (impurity) | Acetyl chloride | Enhanced LC-MS detection | alternative-therapies.com |

| Organic acids | N-(4-aminophenyl)piperidine | Improved SFC-MS detection | researchgate.net |

| Piperidine scaffold | Introduction of a bromomethyl group | Creation of a reactive intermediate |

Green Chemistry Principles in the Synthesis of Piperidine Derivativesajchem-a.com

The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, aiming to develop more environmentally benign and sustainable chemical processes. ajchem-a.com This includes the use of non-toxic catalysts, solvent-free reaction conditions, and water-initiated protocols. ajchem-a.com

Solvent-Free and Water-Initiated Synthetic Protocols

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to minimize or eliminate the use of such solvents.

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification processes. Several solvent-free methods for the synthesis of highly functionalized piperidines have been reported. infona.plresearchgate.net For example, a one-pot, three-component condensation of an aldehyde, an amine, and a β-ketoester can be efficiently carried out on a silica (B1680970) gel surface at room temperature without any solvent. infona.pl This method is not only environmentally friendly but also allows for the easy recovery and reuse of the silica gel catalyst. infona.pl Another solvent-free approach utilizes BF3.O(Et)2 as a catalyst for a similar multicomponent reaction. researchgate.net

Water-initiated synthetic protocols are also gaining traction as water is a non-toxic, non-flammable, and readily available solvent. The synthesis of highly substituted piperidines has been successfully achieved in water using surfactants like sodium lauryl sulfate (B86663) (SLS) as a catalyst. researchgate.net This method proceeds at room temperature and offers a simple workup procedure. researchgate.net Water can also catalyze reactions through the formation of hydrogen bonds. ajchem-a.com Furthermore, the conversion of substituted pyridines to the corresponding piperidines has been demonstrated in water as a solvent using specific catalysts. nih.gov

The following table highlights green synthetic protocols for piperidine derivatives:

| Reaction Type | Conditions | Catalyst/Medium | Key Advantage | Reference |

| Multicomponent condensation | Solvent-free, room temperature | Silica gel | Reusable catalyst, simple workup | infona.pl |

| Multicomponent condensation | Solvent-free | BF3.O(Et)2 | Eco-friendly, atom economical | researchgate.net |

| Multicomponent condensation | Water, room temperature | Sodium lauryl sulfate (SLS) | Non-toxic catalyst, aqueous medium | researchgate.net |

| Hydrogenation of pyridines | Aqueous | Heterogeneous cobalt catalyst | Use of water as a solvent | nih.gov |

Non-Toxic Catalysis in Piperidine Synthesis

The use of non-toxic and recyclable catalysts is a cornerstone of green chemistry. In piperidine synthesis, several environmentally benign catalysts have been explored to replace more hazardous and costly alternatives.

Surfactants like sodium lauryl sulfate (SLS) have proven effective as non-toxic catalysts for the synthesis of highly functionalized piperidines in water. researchgate.net SLS is inexpensive, commercially available, and biodegradable. researchgate.net Tartaric acid, a naturally occurring and inexpensive organic acid, has also been employed as a catalyst for the one-pot synthesis of highly substituted piperidines in methanol (B129727) or ethanol (B145695) at ambient temperature. nih.gov

Furthermore, the development of heterogeneous catalysts is a key area of research as they can be easily separated from the reaction mixture and reused. For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been developed for the acid-free hydrogenation of pyridine derivatives to piperidines in water. nih.gov This catalyst demonstrates good yields and selectivity. nih.gov Similarly, silica-promoted multicomponent condensation for piperidine synthesis allows for the reusability of the silica gel. infona.pl

The table below provides examples of non-toxic catalysts used in piperidine synthesis:

| Catalyst | Reaction Type | Solvent | Key Features | Reference |

| Sodium Lauryl Sulfate (SLS) | Multicomponent condensation | Water | Non-toxic, inexpensive, biodegradable | researchgate.net |

| Tartaric Acid | Multicomponent condensation | Methanol/Ethanol | Mild conditions, readily available | nih.gov |

| Heterogeneous Cobalt Catalyst | Hydrogenation of pyridines | Water | Recyclable, acid-free conditions | nih.gov |

| Silica Gel | Multicomponent condensation | Solvent-free | Reusable, environmentally benign | infona.pl |

Mechanistic Investigations and Reactivity Studies of Piperidine Systems

Elucidation of Reaction Mechanisms in Piperidine (B6355638) Synthesis and Derivatization

The construction and functionalization of the piperidine skeleton can be achieved through a multitude of synthetic strategies. Mechanistic studies are crucial for optimizing reaction conditions, controlling stereoselectivity, and expanding the substrate scope.

Metal-catalyzed reactions offer efficient and selective routes to piperidine derivatives. nih.gov Elucidating the catalytic cycles of these transformations is key to understanding and improving them.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for constructing piperidine rings. For instance, a Wacker-type aerobic oxidative cyclization of alkenes utilizes a Pd(DMSO)₂(TFA)₂ catalyst to access piperidines, morpholines, and piperazines. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones, which proceeds through the formation of a η³-allyl ligand via carbene insertion, followed by intramolecular trapping by a nitrogen nucleophile to yield the piperidine ring. organic-chemistry.org

Cobalt-Catalyzed Radical Cyclizations: Cobalt(II) porphyrin complexes catalyze the formation of piperidines from linear aldehydes and N-tosylhydrazones. nih.gov The mechanism involves the formation of a cobalt(III)-carbene radical intermediate. This intermediate undergoes a radical-rebound ring closure to form the piperidine product. A competing pathway, 1,5-hydrogen-atom transfer, can lead to the formation of linear alkene side products. nih.govmdpi.com

Rhodium and Iridium-Catalyzed Hydrogen Borrowing: The N-alkylation of piperidines with alcohols can be achieved through a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, often catalyzed by rhodium or iridium complexes. whiterose.ac.uk In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The piperidine then condenses with the aldehyde to form an enamine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated piperidine. Kinetic studies on related systems suggest that for some catalysts, a monomeric complex may be more active than a dimeric one. whiterose.ac.uk

Gold-Catalyzed Hydroamination: Gold(I) complexes effectively catalyze the intramolecular hydroamination of N-allenyl carbamates to form various cyclic amines, including piperidines. organic-chemistry.org This transformation highlights the ability of gold to activate allenes toward nucleophilic attack by the tethered nitrogen.

A summary of metal-catalyzed piperidine syntheses is presented below.

| Catalyst System | Reaction Type | Key Mechanistic Feature | Ref |

| Pd(DMSO)₂(TFA)₂ | Aerobic Oxidative Cyclization | Wacker-type mechanism | organic-chemistry.org |

| [Co(TPP)] | Radical Cyclization | Formation of a Co(III)-carbene radical intermediate | nih.gov |

| RhH(PPh₃)₄ | N-Alkylation (Hydrogen Borrowing) | In situ oxidation of alcohol to aldehyde | whiterose.ac.uk |

| Au(I) Complexes | Intramolecular Hydroamination | Activation of allenes for nucleophilic attack | organic-chemistry.org |

| [Rh(COD)(DPPB)]BF₄ | Intramolecular Hydroamination | anti-Markovnikov hydroamination of vinylarenes | organic-chemistry.org |

| Ni-catalyst with Chiral P-O Ligand | Intramolecular Hydroalkenylation | Coordination to diene and formation of a stable allylic intermediate | nih.gov |

Identifying and characterizing reactive intermediates and transition states are paramount for a deep mechanistic understanding. This is often achieved through a combination of experimental techniques and computational studies.

Acyliminium Ions: In the synthesis of piperidines from N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles, reaction with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) leads to the formation of an intermediate acyliminium ion. rsc.org The stereochemical outcome of the subsequent cyclization is dictated by the preferred configuration around this electrophilic intermediate and the orientation of the attacking nucleophile, which can be predicted using transition state models. rsc.org

Aziridinium (B1262131) Ions: The alkylation reactions of 3-chloropiperidines are proposed to proceed through a highly electrophilic bicyclic aziridinium ion intermediate. researchgate.net This strained intermediate is readily attacked by nucleophiles. The formation of these aziridinium ions has been confirmed by isolation and characterization using single-crystal X-ray diffraction after halide abstraction with silver salts. researchgate.net This intermediate is also central to ring-contraction strategies, where a piperidine with a leaving group at the 3-position forms the bicyclic aziridinium ion, which is then opened by nucleophilic attack to yield a pyrrolidine (B122466) derivative. researchgate.net

Piperidyne Intermediates: The 3,4-piperidyne, a highly reactive hetaryne intermediate, has been generated from a silyl (B83357) triflate precursor. nih.gov This intermediate can be trapped in various cycloaddition reactions to form complex annulated piperidine scaffolds. Density Functional Theory (DFT) calculations have been used to predict and rationalize the regioselectivity of nucleophilic attack on the piperidyne, which is governed by the distortion of the triple bond within the ring. nih.gov

Computational Mechanistic Elucidation: For reactions like the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acid, computational methods have been instrumental in revealing the reaction mechanism. umich.edu Initial hypotheses of a synchronous mechanism were ruled out by calculations, which instead identified a lower-barrier stepwise SN2'-like cyclization proceeding through a chiral phosphate (B84403) acetal (B89532) intermediate. umich.edu Similarly, DFT studies have been used to understand the conformational preferences of reaction intermediates in the synthesis of piperidine alkaloids, highlighting the role of non-covalent interactions. bohrium.com

Kinetic analysis provides quantitative data on reaction rates and the factors that influence them, offering insight into rate-determining steps and reaction mechanisms.

N-Alkylation of Amines: In the palladium-catalyzed N-methylation of N-heterocycles using methanol (B129727), kinetic studies revealed that the cleavage of the α-C–H bond of methanol is the rate-determining step. rsc.org This indicates that the activation of the alcohol is the slowest part of the catalytic cycle.

Alkylation via Aziridinium Ions: Kinetic studies of the reaction of isolated bicyclic aziridinium ions with nucleophiles have revealed significant reactivity differences based on the substitution pattern of the parent piperidine. researchgate.net For example, gem-dimethyl substitution at the C5 position can influence the rate of nucleophilic attack, a phenomenon related to the Thorpe-Ingold effect. researchgate.net

Nucleophilic Aromatic Substitution: The reaction of piperidine with substituted N-methylpyridinium ions has been studied kinetically. nih.gov The reactions were found to be first-order in the pyridinium (B92312) substrate and second-order in piperidine. This kinetic profile supports a mechanism where the rate-determining step is not the initial nucleophilic attack by piperidine, but rather the deprotonation of the resulting addition intermediate by a second molecule of piperidine. nih.gov

Reactivity Profiles and Transformations of the Piperidine Ring

The reactivity of the piperidine ring is characterized by the nucleophilicity of the nitrogen atom and the potential for functionalization at the carbon centers. The ring system can also undergo skeletal transformations.

The lone pair of electrons on the sp³-hybridized nitrogen atom makes piperidine a good nucleophile and a moderately strong base. uoanbar.edu.iq

Nucleophilicity of Piperidine Nitrogen: The nitrogen atom is the primary center of reactivity, readily participating in nucleophilic substitution and addition reactions. It can be alkylated by various electrophiles, such as alkyl halides or alcohols via hydrogen-borrowing catalysis. whiterose.ac.uk It also readily attacks activated aromatic systems, as seen in its reactions with substituted pyridinium ions. nih.gov The nucleophilic nitrogen can also be coupled with precursors to form more complex structures. evitachem.com

Reactivity of Carbon Centers: While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also react. The α-carbons (C2 and C6) are activated by the adjacent nitrogen and can be deprotonated with strong bases, particularly when an N-Boc group is present, to form an α-lithio species that can be trapped with electrophiles. mdpi.com The ring can also undergo electrophilic substitution, but this generally requires harsh conditions and the ring is considered deactivated compared to benzene. uoanbar.edu.iq However, conversion to derivatives like pyridine-N-oxides can facilitate electrophilic attack at the C4 position. msu.edu

The general reactivity of piperidine derivatives like 4-(3-methoxypropyl)piperidine is dictated by these principles. cymitquimica.com The nitrogen atom is available for N-alkylation or acylation, while the carbon skeleton, though generally unreactive, can be functionalized through specific synthetic strategies.

Skeletal rearrangements that alter the size of the piperidine ring are powerful tools for generating structural diversity.

Ring Contraction to Pyrrolidines: Several methods have been developed to convert six-membered piperidines into five-membered pyrrolidines.

Oxidative Rearrangement: N-H piperidines can be treated with a hypervalent iodine reagent like PhI(OAc)₂ to induce an oxidative rearrangement. researchgate.net This process is believed to proceed through an iminium ion intermediate which, upon trapping by a nucleophile, yields the pyrrolidine derivative. DFT calculations support an ionic mechanism for this transformation. researchgate.net A similar oxidative ring contraction of N-arylpiperidines can be promoted by a copper/oxygen system. rsc.org

Photomediated Contraction: A visible light-mediated ring contraction of α-acylated piperidines provides access to cis-1,2-disubstituted cyclopentanes. nih.gov This transformation is a variant of the Norrish Type II reaction.

Deconstructive Bromination: N-benzoyl piperidines can undergo a silver-mediated deconstructive bromination, which cleaves a C(sp³)–N bond to form an acyclic bromoamine. nih.gov Subsequent intramolecular C–N bond formation furnishes the corresponding N-benzoyl pyrrolidine. nih.gov

Ring Expansion to Azepanes and Azocanes: The two-carbon ring expansion of piperidines to seven-membered azepanes or eight-membered azocanes can be accomplished using palladium-catalyzed rearrangements of 2-alkenyl piperidines. rsc.org This method relies on electronic factors to control the position of the equilibrium, allowing for the formation of larger, less-strained rings from common piperidine precursors with high stereoretention. rsc.org Ring expansion can also be achieved from bicyclic azetidinium intermediates, which can be formed from piperidine precursors and subsequently opened by nucleophiles to yield larger rings. researchgate.net

A summary of these ring transformation reactions is provided in the table below.

| Transformation | Reagents/Conditions | Intermediate/Mechanism | Product | Ref |

| Ring Contraction | PhI(OAc)₂, NaBH₄ | Oxidative rearrangement via iminium ion | Pyrrolidine | researchgate.net |

| Ring Contraction | Visible light | Photomediated Norrish Type II type reaction | Cyclopentane | nih.gov |

| Ring Contraction | Ag(I), NBS then base | Deconstructive bromination/cyclization | Pyrrolidine | nih.gov |

| Ring Contraction | Cu(OAc)₂/O₂/KI | Oxidative ring contraction | Pyrrolidine-2-carbaldehyde | rsc.org |

| Ring Expansion | Pd-catalyst | Allylic amine rearrangement | Azepane/Azocane | rsc.org |

| Ring Expansion | Nucleophiles | Ring opening of bicyclic azetidinium ion | Azepane/Azocane | researchgate.net |

Pyramidalization Effects on Amine Reactivity

The reactivity of the nitrogen atom in piperidine systems, including this compound, is fundamentally influenced by its geometry and the phenomenon of nitrogen inversion. The nitrogen in a saturated amine like piperidine is sp³-hybridized and typically adopts a pyramidal geometry, with the lone pair of electrons occupying one of the orbitals. This pyramidal structure can rapidly invert, much like an umbrella turning inside out in the wind. However, the rate and energetic favorability of this inversion, along with the preferred orientation of the lone pair, can significantly impact the amine's nucleophilicity and reactivity in organocatalysis. msu.edu

In reactions proceeding through an enamine intermediate, which are common for secondary amines like piperidine, the direction of nitrogen pyramidalization becomes critical. nih.govresearchgate.net Enamines can exist as two rapidly equilibrating pyramidal forms: endo and exo. In the endo form, the nitrogen lone pair is on the same side as the substituent at the alpha-carbon (Cα), whereas in the exo form, it is on the opposite side. rsc.org Stereoelectronic principles dictate that an incoming electrophile will attack the enamine anti-periplanar to the nitrogen lone pair. rsc.orgresearchgate.net Consequently, an endo-pyramidalized enamine presents a less sterically hindered path for the electrophile, leading to a faster reaction rate compared to its exo counterpart, where the Cα-substituent obstructs the attack trajectory. rsc.orgresearchgate.net

Studies using peptidic catalysts with different cyclic amine ring sizes have demonstrated this effect. Enamines derived from azetidine (B1206935) (a four-membered ring) tend to be more planar and highly reactive. In contrast, enamines from piperidine derivatives can be less reactive due to a more pronounced pyramidalization at the nitrogen. researchgate.net For piperidines with Cα-substituents, allylic strain often forces the substituent into an axial position, which in turn favors an exo pyramidalization of the enamine nitrogen, reducing its reactivity. rsc.org While this compound is substituted at the C4 position and lacks a Cα-substituent, the principles of nitrogen pyramidalization and lone pair accessibility remain central to its fundamental reactivity as a nucleophile and a base.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the piperidine ring are profoundly governed by the electronic and steric nature of its substituents. These effects determine the nucleophilicity of the nitrogen, the propensity for specific reaction pathways, and the regioselectivity of ring functionalization. nih.govresearchgate.net

Steric Effects: These effects relate to the size and spatial arrangement of substituents, which can hinder or facilitate access to reactive sites. The 4-(3-methoxypropyl) substituent, being at the C4 position, exerts minimal direct steric hindrance on the nitrogen atom's lone pair, allowing it to participate readily in nucleophilic attacks or acid-base reactions. scbt.com However, its presence influences the conformational equilibrium of the piperidine ring, favoring a chair conformation with the bulky substituent in the equatorial position to minimize steric strain. This conformational preference can indirectly influence the reactivity and selectivity at other positions on the ring (C2/C6 and C3/C5). For instance, in C-H functionalization reactions, steric shielding by large N-protecting groups can override electronic preferences, directing reactions to the sterically most accessible C4 position. nih.gov

The interplay of these effects is crucial in determining reaction outcomes. For example, in nucleophilic aromatic substitution (SNAr) reactions where piperidine acts as a nucleophile, the reaction rate is sensitive to both the electronic activation of the aromatic ring and the steric bulk of the amine. researchgate.net

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity/Selectivity |

|---|---|---|---|---|

| -H | - | Neutral baseline | Minimal | Baseline reactivity. |

| -CH₃ | C-2 | Weakly electron-donating (+I) | Moderate hindrance at N and C2 | Can influence stereoselectivity; moderate steric hindrance. scbt.com |

| -CH₂CH₂CH₂OCH₃ | C-4 | Weakly electron-donating (+I), polar | Bulky, influences ring conformation | Enhances N-nucleophilicity; directs reactions away from the C4-position in some contexts. cymitquimica.com |

| N-Boc | N-1 | Electron-withdrawing (resonance) | Very bulky | Reduces N-nucleophilicity; provides steric shielding to direct C-H activation. nih.gov |

| N-Bs | N-1 | Strongly electron-withdrawing | Bulky | Significantly reduces N-nucleophilicity; activates α-protons. nih.gov |

Achieving stereocontrol in reactions involving substituted piperidines is a cornerstone of modern synthetic chemistry, enabling the synthesis of single stereoisomers. ru.nl For a molecule like this compound, which is achiral, reactions can create new stereocenters on the ring. The control over the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these new centers is typically achieved using external chiral information, such as a chiral catalyst or auxiliary. ru.nlnih.gov

Recent advances in photoredox and transition-metal catalysis have provided powerful methods for the highly selective functionalization of piperidine rings. nih.govacs.org In these reactions, the existing substituent pattern and the choice of catalyst system are paramount in dictating the stereochemical outcome.

For example, rhodium-catalyzed C-H functionalization reactions can be tuned to be highly site-selective and stereoselective. The choice of the N-protecting group on the piperidine and the specific chiral dirhodium catalyst can direct functionalization to the C2, C3, or C4 positions with high levels of diastereoselectivity and enantioselectivity. nih.gov A study on the functionalization of N-Boc-piperidine with a rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, achieved a C4-functionalized product with a diastereomeric ratio (d.r.) and high enantiomeric excess (ee). nih.gov

Similarly, photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. acs.orgescholarship.org Often, the reaction proceeds through a rapid, unselective arylation followed by a slower catalyst-mediated epimerization that enriches the thermodynamically more stable diastereomer. acs.org These methods demonstrate that even if a reaction on the this compound scaffold were to occur at the C2 position, creating a new stereocenter, the resulting diastereomers could potentially be controlled by judicious selection of the catalyst and reaction conditions.

| Piperidine Substrate | Reaction Type | Catalyst/Conditions | Product Position | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| N-Boc-piperidine | C-H Functionalization | Rh₂(R-TCPTAD)₄ | C-2 | Variable d.r. and ee | nih.gov |

| N-Bs-piperidine | C-H Functionalization | Rh₂(R-TPPTTL)₄ | C-2 | >30:1 d.r., 52–73% ee | nih.gov |

| N-α-oxoarylacetyl-piperidine | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-4 | up to 98% ee | nih.gov |

| N-Boc-tetrahydropyridine | Asymmetric Cyclopropanation | Chiral Dirhodium Catalyst | C-3 (after ring opening) | High d.r. and ee | nih.gov |

| Trisubstituted Piperidine | Photoredox C-H Arylation | Ir(ppy)₃, DCB, NaOAc | C-2 (α-amino) | High d.r. (thermodynamic control) | acs.orgescholarship.org |

Computational Chemistry and Molecular Modeling of Piperidine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and predict the reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular orbital energies, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules like piperidine (B6355638) derivatives. researchgate.net DFT methods are used to determine the most stable three-dimensional arrangements of atoms, known as conformations, and to calculate their relative energies. nih.govnih.gov For piperidine, a six-membered ring, the "chair" conformation is generally the most stable. nih.gov

Substituents on the piperidine ring can adopt either an axial or equatorial position. The preferred orientation is influenced by steric and electronic effects. For instance, in 2-methyl-1-phenylpiperidine, the axial conformation is modestly favored due to pseudoallylic strain arising from the partial double-bond character of the C-N bond. nih.gov DFT calculations can precisely quantify these energetic differences, providing crucial information for understanding how a molecule like 4-(3-Methoxypropyl)piperidine might orient its methoxypropyl side chain and how this conformation influences its interactions with biological targets.

Table 1: Representative DFT-Calculated Conformational Energies of Piperidine Derivatives

| Compound | Substituent Position | Relative Energy (kcal/mol) |

| 1,2-dimethylpiperidine | 2-methyl equatorial | Favored by 1.8 |

| 2-methyl-1-phenylpiperidine | 2-methyl axial | Modestly favored by -1.0 |

This table is illustrative and based on data for representative piperidine derivatives. Specific values for this compound would require dedicated calculations.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwuxiapptec.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. ekb.egamazonaws.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. amazonaws.com For piperidine derivatives, this analysis can predict their susceptibility to metabolic reactions or their ability to interact with specific residues in a protein's active site. ekb.eg

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies to further quantify the reactivity of piperidine derivatives. nih.govresearchgate.net

Table 2: Calculated Reactivity Descriptors for Piperidone Derivatives

| Parameter | Equation | Significance |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic power. |

This table provides the theoretical basis for calculating reactivity descriptors from HOMO and LUMO energies as applied to piperidone derivatives. nih.gov

Quantum chemical calculations can also predict how a molecule will interact with its environment. The distribution of electron density within a molecule, which can be visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are crucial for a drug's binding to its target receptor. researchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods have revolutionized SAR by providing quantitative models that can predict the activity of new, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com In a QSAR study, various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include steric, electronic, and hydrophobic parameters.

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com A robust QSAR model can be used to predict the activity of new piperidine derivatives, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.netresearchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. nih.govresearchgate.net

Table 3: Common Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Electron distribution and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross membranes. |

| Topological | Connectivity indices | Atomic arrangement and branching. |

| 3D Descriptors | Steric and electrostatic fields (CoMFA), Hydrophobic fields (CoMSIA) | 3D properties influencing molecular interactions. |

Computational approaches to drug design can be broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative ionizable groups) that are necessary for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential drug candidates that fit the pharmacophore. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. slideshare.net This approach involves docking candidate molecules into the active site of the target protein to predict their binding orientation and affinity. researchgate.netrsc.orgnih.gov Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex over time and to understand the dynamic nature of their interactions. researchgate.netresearchgate.netnih.gov For a compound like this compound, structure-based design could be used to optimize its interactions with a specific receptor by modifying its structure to better complement the shape and chemical environment of the binding pocket. johnshopkins.edu

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For piperidine derivatives like this compound, MD simulations provide critical insights into their conformational flexibility and their dynamic interactions with biological targets such as proteins and enzymes.

The primary goal of these simulations is to understand the stability of a ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the piperidine derivative settles into the binding pocket of its target protein. Key metrics such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the complex; a stable RMSD value over the course of the simulation (e.g., 50 to 500 nanoseconds) suggests a stable binding mode.

MD simulations are crucial for elucidating the specific interactions that anchor a ligand to its receptor. These studies can reveal the crucial amino acid residues involved in the binding. For instance, simulations of piperidine-based compounds with the sigma 1 receptor (S1R) have identified key ionic and hydrophobic interactions that stabilize the ligand within the receptor's sub-pockets uni.lu. Similarly, studies on piperidine derivatives as inhibitors for enzymes like tyrosinase and pancreatic lipase have used MD simulations to confirm stable binding within the active sites biorxiv.org.

The binding free energy, often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), is another critical output from MD simulations. This value helps to quantify the affinity of a compound for its target. Studies on piperidine derivatives targeting HIV-1 Vpr have utilized MM-PBSA calculations to suggest binding energies and identify the hydrophobic interactions responsible for holding the ligands in place tdcommons.org. These detailed energetic and structural analyses are invaluable for the structure-based optimization of new drug candidates.

| Piperidine Derivative Class | Biological Target | Key Interacting Residues | Primary Binding Forces | Reference |

|---|---|---|---|---|

| Benzylpiperidine Analogs | Sigma 1 Receptor (S1R) | Glu172, Asp126, Tyr120 | Ionic Bonds, Hydrophobic Interactions | |

| 4-Amino Methyl Piperidines | µ-Opioid Receptor | D147, Y148, M151, H297, W318 | Hydrogen Bonds, Hydrophobic Interactions | google.com |

| General Piperidine Scaffolds | Tyrosinase & Pancreatic Lipase | Not Specified | Stable binding confirmed in active sites | biorxiv.orgnih.gov |

| Viprinin-Piperidine Hybrids | HIV-1 Vpr | Not Specified | Hydrophobic Interactions | tdcommons.org |

In Silico Prediction of Biological Interactions and Target Identification

In silico target identification and interaction prediction are essential first steps in characterizing the potential pharmacological profile of a compound like this compound. These computational approaches use the chemical structure of a molecule to predict its likely biological targets and spectrum of activity, thereby guiding subsequent preclinical research.

A common strategy is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For various piperidine derivatives, docking studies have successfully identified potential inhibitors for targets such as the µ-opioid receptor, with predicted binding affinities ranging from -8.13 to -13.37 kcal/mol google.com. Other studies have used docking to identify piperidine compounds as potential inhibitors of pancreatic lipase and the main protease of SARS-CoV-2 nih.govnih.gov.

Beyond single-target docking, large-scale virtual screening and target prediction web tools are employed to forecast a compound's broader biological activity. Platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's 2D structure to identify the most probable protein targets based on chemical similarity to known active compounds cjph.com.cn. For new piperidine derivatives, these tools have predicted a wide range of potential activities, suggesting they may interact with enzymes, G-protein-coupled receptors, ion channels, and transport systems cjph.com.cnmdpi.com. This makes them promising candidates for developing treatments for cancer, central nervous system disorders, and as antimicrobial agents cjph.com.cnnih.gov.

Quantitative structure-activity relationship (QSAR) modeling is another powerful in silico technique. QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of potency for novel analogs google.comnih.gov. Fragment-based QSAR, combined with docking and MD simulations, has been used to design novel piperidine-derived inhibitors of the p53–HDM2 interaction, a key target in cancer therapy wikipedia.org.

For the specific scaffold related to this compound, its close analog, 1-(3-methoxypropyl)piperidin-4-amine, is a known key intermediate in the synthesis of Prucalopride (B966) tdcommons.orgcjph.com.cn. Prucalopride is a selective, high-affinity 5-HT4 receptor agonist used to treat chronic constipation tdcommons.org. This connection strongly suggests that the this compound scaffold has a high potential to interact with serotonin (B10506) receptors, particularly the 5-HT4 subtype, a prediction that can be rigorously tested and refined using the computational methods described.

| Predicted Target Class | Specific Examples | Prediction Method(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Enzymes | Farnesyltransferase, Pancreatic Lipase, Aromatase, Tyrosinase | Molecular Docking, QSAR, Pharmacophore Modeling | Cancer, Obesity, Hyperpigmentation | nih.govmdpi.comnih.gov |

| G-Protein Coupled Receptors (GPCRs) | µ-Opioid Receptor, Sigma 1 Receptor, 5-HT4 Receptor | Molecular Docking, Chemical Similarity | Pain Management, CNS Disorders, Gastrointestinal Disorders | tdcommons.orggoogle.com |

| Ion Channels | Voltage-gated ion channels | SwissTargetPrediction, PASS | CNS Disorders, Arrhythmia | cjph.com.cn |

| Other Proteins | HDM2 (p53 regulator) | Fragment-based QSAR, Molecular Docking | Cancer | wikipedia.org |

Biological and Pharmacological Research Paradigms Involving 4 3 Methoxypropyl Piperidine and Its Derivatives

Identification of Biological Targets and Pathways

The journey to understanding the therapeutic potential of 4-(3-Methoxypropyl)piperidine and its derivatives begins with the identification of their biological targets and the pathways they modulate. This process is critical for elucidating their mechanism of action and predicting their physiological effects.

Screening Methodologies for Biological Activity

The initial exploration of the biological activity of novel compounds like this compound derivatives often involves a variety of screening methodologies. High-throughput screening (HTS) campaigns are frequently employed to test large libraries of compounds against a specific biological target. nih.gov In silico methods, such as virtual screening and molecular docking, are also utilized to predict the potential interactions of these derivatives with known protein structures, thereby prioritizing compounds for synthesis and further testing. ebi.ac.uknih.gov

For instance, in the discovery of novel inhibitors for various enzymes or receptors, a library of piperidine-based compounds would be synthesized and subjected to in vitro assays. nih.govmdpi.combiointerfaceresearch.com These assays could measure the inhibition of a particular enzyme's activity or the displacement of a known radiolabeled ligand from a receptor. nih.govnih.gov The results from these initial screens guide the subsequent stages of drug discovery, including lead optimization and in-depth pharmacological characterization.

Exploration of Interactions with Enzymes, Receptors, and Proteins

Derivatives of this compound have been investigated for their interactions with a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and other proteins. The piperidine (B6355638) moiety can serve as a crucial pharmacophore that anchors the molecule within the binding site of a target protein.

One area of significant interest is the development of piperidine-based inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Cholesteryl Ester Transfer Protein (CETP). novartis.comnih.gov FAAH inhibitors are sought after for their potential in treating pain and neuroinflammatory conditions, while CETP inhibitors are investigated for their role in managing cholesterol levels. novartis.comnih.gov

Furthermore, piperidine derivatives have been extensively studied as ligands for various receptors in the central nervous system (CNS). These include opioid receptors, sigma receptors (σ1 and σ2), and serotonin (B10506) receptors (e.g., 5-HT2A). nih.govnih.govnih.govnih.govd-nb.info The nature of the substituent at the 4-position of the piperidine ring, such as the 3-methoxypropyl group, plays a critical role in determining the affinity and selectivity of the ligand for these different receptor subtypes. nih.govnih.gov

Structure-Activity Relationship (SAR) in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies focus on understanding the impact of various structural modifications on their efficacy and selectivity.

Correlating Substituent Patterns with Biological Efficacy and Selectivity

The substituent at the 4-position of the piperidine ring is a key determinant of biological activity. In the case of this compound, the methoxypropyl chain's length, flexibility, and the presence of the ether oxygen are crucial for interaction with the target protein.

For example, in the development of CETP inhibitors, a versatile synthesis starting from 4-methoxypyridine (B45360) allowed for an efficient exploration of the SAR, leading to a lead molecule with potent CETP inhibition. novartis.com Similarly, in the context of opioid receptor ligands, altering the length and flexibility of the side chain at the 4-position of the piperidine core has been shown to significantly improve binding affinity at both µ and δ opioid receptors. nih.gov

The following table summarizes the impact of different substituents at the 4-position of the piperidine ring on the biological activity of various derivatives, as reported in the literature.

| Target | 4-Substituent | Effect on Activity | Reference |

|---|---|---|---|

| CETP | Carboxylic acid-bearing groups | Excellent pharmacokinetics and robust efficacy | novartis.com |

| Opioid Receptors | Extension of methylene (B1212753) units in side chain | Improved binding affinity at MOR and DOR | nih.gov |

| FAAH | (Indolylalkyl)carbamates | Significant impact on activity based on alkyl spacer length | rsc.org |

| Sigma-1 Receptor | Halogen substituted benzylsulfonyl groups | High affinity and selectivity | nih.gov |

Conformational Analysis and its Impact on Ligand-Target Binding

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of the substituent at the 4-position (axial vs. equatorial) can significantly influence binding affinity.

For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid receptor antagonists, structurally rigid analogues were synthesized to lock the 3-hydroxyphenyl group in either an equatorial or axial orientation. nih.gov These studies revealed that compounds with the 3-hydroxyphenyl group in the equatorial orientation had potencies equal to or better than their more flexible counterparts. nih.gov This suggests that the bioactive conformation for these antagonists involves an equatorial orientation of the 4-substituent.

Molecular modeling and X-ray crystallography are powerful tools used to understand the bioactive conformation of piperidine derivatives. ebi.ac.uk For instance, an X-ray study of a potent melanocortin 4 receptor agonist revealed a "Y" shaped conformation where the piperidine and 4-chlorophenyl groups were in close proximity. ebi.ac.uk This information is invaluable for designing new ligands with improved binding characteristics.

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of this compound have been investigated as inhibitors of various enzymes. Understanding the mechanism of inhibition is crucial for the development of effective and selective drugs.

A notable example is the development of piperidine-based inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH inhibitors are of interest for their potential to augment the levels of endogenous cannabinoids, which can produce analgesic and anti-inflammatory effects. nih.gov SAR studies on (indolylalkyl)piperidine carbamates as FAAH inhibitors have shown that the length of the alkyl spacer connecting the indole (B1671886) and piperidine rings significantly affects their inhibitory activity. rsc.org

In the context of Cholesteryl Ester Transfer Protein (CETP), a novel piperidine-based inhibitor was discovered with a core structure distinct from other reported CETP inhibitors. novartis.com Optimization of this lead molecule focused on improving pharmacokinetic properties and mitigating off-target liabilities. novartis.com The resulting compound demonstrated robust efficacy in preclinical models. novartis.com

The following table provides examples of enzyme inhibition by piperidine derivatives.

| Enzyme | Inhibitor Class | Key SAR Findings | Reference |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | (Indolylalkyl)piperidine carbamates | Variation of alkyl spacer length and indole substituents significantly affects activity. | rsc.org |

| Cholesteryl Ester Transfer Protein (CETP) | Piperidine-based inhibitors | Core structure distinct from other inhibitors; optimization led to improved pharmacokinetics. | novartis.com |

| Stearoyl-CoA desaturase-1 (SCD1) | 4-Bicyclic heteroaryl-piperidine ureas | SAR focused on bicyclic heteroarenes and aminothiazole-urea portions. | nih.gov |

Receptor Agonism and Antagonism Research

The piperidine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, frequently investigated for its role in receptor modulation. Research into its derivatives has revealed significant activities as both agonists and antagonists at various clinically relevant receptors, particularly within the opioid and dopamine (B1211576) receptor families.

Derivatives of the 4-substituted piperidine framework have been central to the development of opioid receptor antagonists. Structure-activity relationship (SAR) studies on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of peripherally selective opioid antagonists. By modifying the N-substituent, researchers have been able to fine-tune the affinity and selectivity of these compounds for mu (μ), kappa (κ), and delta (δ) opioid receptors. For instance, the compound LY246736 emerged from these studies, demonstrating high affinity for the μ-opioid receptor and over 200-fold selectivity for peripheral receptors over central ones. nih.gov This line of research has also led to the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines, which are structurally related to the piperidine series, are potent, pure opioid receptor antagonists. nih.gov These findings underscore the versatility of the piperidine and related heterocyclic scaffolds in interacting with opioid receptors.

In the realm of dopamine receptors, piperidine derivatives have been explored as potent and selective antagonists, particularly for the D4 subtype. The D4 receptor is a target of interest in the research of treatments for L-DOPA induced dyskinesias in Parkinson's disease. chemrxiv.orgchemrxiv.org Research has led to the identification of novel 4,4-difluoropiperidine (B1302736) ether-based compounds with exceptional binding affinity for the D4 receptor. One such compound exhibited a high binding affinity (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org Further investigations into 3- and 4-benzyloxypiperidine scaffolds have also yielded selective D4 receptor antagonists. chemrxiv.org

The table below summarizes the receptor binding affinities for selected piperidine derivatives.

| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |

|---|---|---|---|---|

| N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (e.g., LY246736) | μ-opioid | 0.77 | >50-fold vs. κ and δ | nih.gov |

| 4,4-difluoropiperidine ethers (e.g., Compound 14a) | Dopamine D4 | 0.3 | >2000-fold vs. D1, D2, D3, D5 | chemrxiv.org |

| 3-Benzyloxypiperidines (e.g., Compound 8a) | Dopamine D4 | 205.9 | Selective vs. D1-3, 5 | chemrxiv.org |

| N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ-opioid | Low nanomolar | Non-selective antagonist | nih.gov |

Exploration of Bioactivity Modalities

Antioxidant and Free Radical Scavenging Properties

The piperidine nucleus is a structural motif present in various synthetic compounds evaluated for their antioxidant potential. Research has shown that piperidine derivatives can exhibit significant free radical scavenging activity, which is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay. researchgate.net

In one study, a series of six novel piperidine derivatives were synthesized and tested for their antioxidant properties. The results revealed that all tested compounds possessed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. researchgate.net Specifically, one derivative demonstrated the highest scavenging capacity of 78% at 1000 µg/ml, compared to the standard antioxidant, Rutin, which showed 97% scavenging capacity at the same concentration. researchgate.net The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. scienceopen.com

Further studies have explored how different substituents on the piperidine ring influence antioxidant activity. For example, piperamide (B1618075) derivatives possessing a hydroxyl group at the 4th position of the piperidine ring showed the highest antioxidant capacity in one series, while 4-phenyl substitution was unfavorable for the activity. researchgate.net Another study noted that piperidones showed a higher antioxidant effect compared to their corresponding isomeric alcohols. researchgate.net The mechanism often involves the stabilization of the resulting phenoxyl radical through π-resonance over an aromatic ring, preventing the propagation of the free radical chain reaction. scienceopen.com

The data below highlights the DPPH radical scavenging activity of representative piperidine derivatives.

| Compound/Derivative Type | Concentration | DPPH Scavenging Activity (%) | Control (Rutin) | Reference |

|---|---|---|---|---|

| Piperidine Derivative 8 | 1000 µg/ml | 78% | 97% | researchgate.net |

| Piperidine Derivative 6 | 1000 µg/ml | 49% | 97% | researchgate.net |

| 4-Hydroxy Piperamide | Not Specified | High | Not Specified | researchgate.net |

| 4-Phenyl Piperamide | Not Specified | Poor | Not Specified | researchgate.net |

Neurological and Psychiatric Disease Research Applications

The piperidine structure is a key pharmacophore in compounds being investigated for applications in neurological and psychiatric disorders. mdpi.com These investigations often target specific receptor systems implicated in the pathophysiology of these conditions.

One area of research focuses on the development of prokineticin receptor modulators. Prokineticins are associated with pathologies of the nervous system, and compounds with a piperidine core have been designed to modulate their activity. google.com Another significant avenue of research involves the development of multi-target agents for depression. Novel amphetamine derivatives incorporating a piperidine ring have been synthesized and evaluated as multifaceted antidepressant agents. One such compound, 11b, demonstrated potent inhibitory effects on both serotonin and noradrenaline transporters (SERT/NET) and high affinity for the histamine (B1213489) H3 receptor (H3R), while showing low affinity for off-target receptors, suggesting a potential for a favorable side effect profile. mdpi.com

Furthermore, as mentioned previously, the dopamine D4 receptor is a key target in the basal ganglia, a brain region affected by chronic L-DOPA treatment in Parkinson's disease. chemrxiv.org The development of selective D4 antagonists based on the piperidine scaffold is a promising strategy being explored to manage treatment-induced dyskinesias without compromising the primary antiparkinsonian therapy. chemrxiv.org

Gastrointestinal Motility Modulation Research

The modulation of gastrointestinal (GI) motility is another area where piperidine derivatives have been investigated, primarily through their action on opioid receptors. Opioid receptor antagonists can be effective in treating GI motility disorders, such as postoperative ileus and opioid-induced constipation, by blocking the inhibitory effects of endogenous or exogenous opioids on gut transit.

Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of peripherally selective μ-opioid receptor antagonists. nih.gov The key innovation was to design molecules that act on opioid receptors in the gut but have limited ability to cross the blood-brain barrier, thus avoiding central nervous system side effects like the reversal of analgesia. The compound LY246736 was identified as a potent antagonist that distributes selectively to peripheral receptors, making it a suitable candidate for investigating the role of μ-opioid receptors in GI motility disorders. nih.gov Additionally, prokineticins, which can be targeted by piperidine derivatives, were originally identified as potent agents that mediate gut motility, indicating another potential mechanism through which these compounds could influence gastrointestinal function. google.com

Anti-osteoporosis Research

In the field of skeletal diseases, piperidine derivatives are being explored as potential therapeutic agents for osteoporosis. This research focuses on inhibiting enzymes involved in bone resorption, the process by which osteoclasts break down bone tissue.

A primary target in this area is cathepsin K (Cat K), a cysteine protease that plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. nih.govresearchgate.net A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit Cat K. Among these, compound H-9 was identified as a highly potent inhibitor with an IC50 value of 0.08 µM. nih.govresearchgate.net In vitro studies demonstrated that this compound had anti-bone resorption effects comparable to MIV-711, a known cathepsin K inhibitor. nih.gov Further investigation confirmed that compound H-9 effectively downregulated the expression of cathepsin K in bone-resorbing cells and, in animal models of osteoporosis, it was shown to increase bone mineral density. nih.govresearchgate.net These findings highlight the potential of the piperidine scaffold in the design of novel anti-osteoporosis agents.

The table below presents the inhibitory activity of a lead piperidine derivative against Cathepsin K.

| Compound | Target | Inhibitory Concentration (IC50) | Observed In Vivo Effect | Reference |

|---|---|---|---|---|

| Piperidine-3-carboxamide derivative (H-9) | Cathepsin K | 0.08 µM | Increased bone mineral density | nih.govresearchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Quantification